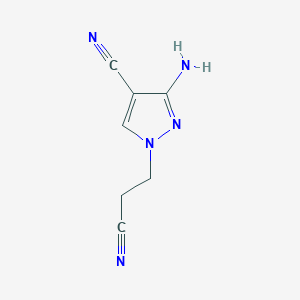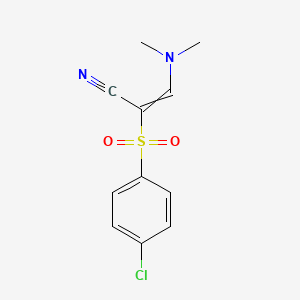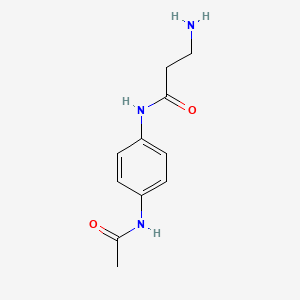![molecular formula C16H15NO2 B11726376 3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)
3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide is an organic compound characterized by the presence of a biphenyl group attached to a propanimine oxide moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropaniminoxid beinhaltet typischerweise die Reaktion von Biphenyl-Derivaten mit geeigneten Reagenzien unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Biphenyl-4-carbaldehyd als Ausgangsmaterial, das eine Reihe von Reaktionen wie Kondensation und Oxidation durchläuft, um die gewünschte Verbindung zu bilden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie chemische Gasphasenabscheidung (CVD) und andere fortschrittliche Methoden können zur effizienten Produktion eingesetzt werden .
Analyse Chemischer Reaktionen
Reaktionstypen
3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropaniminoxid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen zu verschiedenen Produkten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.
Substitution: Die Biphenylgruppe kann an elektrophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysator spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu Biphenylcarbonsäuren führen, während Substitutionsreaktionen verschiedene Biphenyl-Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropaniminoxid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung.
Wirkmechanismus
Der Wirkmechanismus von 3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropaniminoxid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Biphenylgruppe kann mit verschiedenen Enzymen und Rezeptoren interagieren, was zu Veränderungen der biologischen Aktivität führt. Die genauen Signalwege und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wissenschaftliche Forschungsanwendungen
3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Biphenyl-4-carbaldehyd: Ein Vorläufer bei der Synthese von 3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropaniminoxid.
Biphenyl-Derivate: Verschiedene Derivate mit unterschiedlichen funktionellen Gruppen, die an den Biphenyl-Kern gebunden sind, jedes mit einzigartigen Eigenschaften und Anwendungen.
Einzigartigkeit
3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropaniminoxid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C16H15NO2 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
N-methyl-3-oxo-3-(4-phenylphenyl)propan-1-imine oxide |
InChI |
InChI=1S/C16H15NO2/c1-17(19)12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
InChI-Schlüssel |
LULQNUWRFIBRLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)
![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)
![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)

![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
![10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B11726346.png)




